molecular formula C12H23NO B2633098 (1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol CAS No. 1932061-50-1

(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol

Cat. No.: B2633098
CAS No.: 1932061-50-1
M. Wt: 197.322
InChI Key: YLERZJFQDSMEON-RYUDHWBXSA-N
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Description

(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a hydroxyl group and a 4-methylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 4-methylpiperidine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.

    Reaction Mechanism: The cyclohexanone undergoes nucleophilic addition with 4-methylpiperidine, followed by reduction to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Catalysts: Employing catalysts to enhance the reaction rate and yield.

    Purification: Implementing purification techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The piperidine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol: A stereoisomer with different spatial arrangement.

    2-(4-methylpiperidin-1-yl)cyclohexanone: A ketone derivative with similar structural features.

    2-(4-methylpiperidin-1-yl)cyclohexanol: A compound with a similar piperidine moiety but different stereochemistry.

Uniqueness

(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-10-6-8-13(9-7-10)11-4-2-3-5-12(11)14/h10-12,14H,2-9H2,1H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLERZJFQDSMEON-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)[C@H]2CCCC[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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